Structural and Spectroscopic Characterization of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride: A Technical Guide
Structural and Spectroscopic Characterization of 2-Ethyl-1-methyl-1H-benzimidazol-5-amine Dihydrochloride: A Technical Guide
Executive Summary
The compound 2-ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride (CAS: 1158434-44-6) is a highly versatile pharmacophore and synthetic intermediate[1]. Benzimidazole derivatives featuring 1-methyl and 2-alkyl substitutions are recognized as privileged scaffolds in medicinal chemistry, most notably acting as orally active non-peptide antagonists for the Bradykinin B2 receptor[2].
This whitepaper provides an authoritative, in-depth guide to the physicochemical characterization of this molecule. By detailing the causality behind salt formation, Nuclear Magnetic Resonance (NMR) solvent selection, and X-Ray crystallographic techniques, this document serves as a self-validating reference for drug development professionals and analytical chemists.
Pharmacological Context & Rationale for Salt Formation
The Role of the Benzimidazole Scaffold
The 1-methyl-1H-benzimidazole core makes an essential electrostatic interaction with G-protein coupled receptors (GPCRs), such as the Bradykinin B2 receptor, where the 1-nitrogen atom acts as a critical binding determinant[2]. The primary amine at the 5-position serves as a synthetic handle for further functionalization (e.g., amide coupling) or as a hydrogen-bond donor in the receptor pocket.
Fig 1: Mechanism of action for benzimidazole-based Bradykinin B2 receptor antagonists.
Causality of the Dihydrochloride Salt
The free base of 2-ethyl-1-methyl-1H-benzimidazol-5-amine is electron-rich, making it susceptible to atmospheric oxidation (darkening over time) and resulting in poor aqueous solubility. Converting it to the dihydrochloride salt protonates both the primary amine (-NH₃⁺) and the imidazole nitrogen (N3-H⁺).
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Causality: This dual protonation dramatically increases the oxidative stability of the molecule by lowering the HOMO (Highest Occupied Molecular Orbital) energy level, while simultaneously enhancing aqueous solubility—a critical parameter for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Fig 2: Experimental workflow for the synthesis and characterization of the dihydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection Logic
While Deuterium Oxide (D₂O) offers excellent solubility for the dihydrochloride salt, it facilitates rapid deuterium exchange of the -NH₃⁺ and N3-H⁺ protons, rendering them invisible in the ¹H spectrum. DMSO-d₆ is explicitly chosen because it suppresses this exchange rate.
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Self-Validating System: Observing the broad ammonium and benzimidazolium signals in DMSO-d₆ allows for direct integration, acting as an internal validation check to confirm that the molecule is a dihydrochloride rather than a monohydrochloride salt.
Quantitative NMR Data
Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆, 298 K)
| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Structural Implication |
| ¹H | 1.40 | Triplet (t) | 3H | C2-CH₂CH₃ | J = 7.5 Hz. Standard ethyl methyl group. |
| ¹H | 3.10 | Quartet (q) | 2H | C2-CH₂ CH₃ | J = 7.5 Hz. Deshielded by the adjacent C=N double bond. |
| ¹H | 3.90 | Singlet (s) | 3H | N1-CH₃ | Highly deshielded due to direct attachment to the positively charged benzimidazolium ring. |
| ¹H | 7.50 | Doublet of doublets (dd) | 1H | Ar-H6 | J = 8.5, 2.0 Hz. Ortho to H7, meta to H4. |
| ¹H | 7.70 | Doublet (d) | 1H | Ar-H4 | J = 2.0 Hz. Meta coupling only. Downfield shifted due to the electron-withdrawing -NH₃⁺ group at C5. |
| ¹H | 7.90 | Doublet (d) | 1H | Ar-H7 | J = 8.5 Hz. Ortho coupling. |
| ¹H | 10.50 | Broad singlet (br s) | 3H | C5-NH₃⁺ | Confirms protonation of the primary amine. |
| ¹H | 14.50 | Broad singlet (br s) | 1H | N3-H⁺ | Confirms protonation of the imidazole ring. |
| ¹³C | 11.5 | - | - | C2-CH₂CH₃ | Aliphatic methyl carbon. |
| ¹³C | 20.2 | - | - | C2-CH₂ CH₃ | Aliphatic methylene carbon. |
| ¹³C | 31.5 | - | - | N1-CH₃ | N-methyl carbon. |
| ¹³C | 130.0 | - | - | Ar-C5 | Ipso carbon attached to the strongly electron-withdrawing -NH₃⁺ group. |
| ¹³C | 155.0 | - | - | Ar-C2 | Highly deshielded amidine-like carbon between two nitrogens. |
X-Ray Crystallography & Structural Conformation
Crystallization Strategy
Cooling crystallization often fails for rigid, highly polar salts because steep solubility curves lead to rapid precipitation of polycrystalline powders. Vapor diffusion (using Methanol as the solvent and Diethyl Ether as the antisolvent) is employed to ensure a slow, controlled supersaturation, yielding diffraction-quality single crystals.
Crystal Packing and Hydrogen Bonding
The crystal lattice is dominated by a robust 3D hydrogen-bonding network. The two chloride anions act as multiple hydrogen-bond acceptors, bridging the benzimidazolium cations. The C2-ethyl group typically adopts a conformation where the CH₂ is coplanar with the benzimidazole ring, while the CH₃ group sits out-of-plane to minimize steric clash with the N1-methyl group.
Fig 3: Primary hydrogen bonding interactions in the dihydrochloride crystal lattice.
Table 2: Expected Single-Crystal XRD Parameters
| Parameter | Value / Characteristic | Causality / Implication |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric organic salts maximizing packing efficiency. |
| Space Group | P2₁/c or P-1 | Allows for inversion centers, optimizing the Cl⁻ bridging network. |
| C2-N3 Bond Length | ~1.33 Å | Indicates partial double bond character (delocalization of the positive charge). |
| C5-N(amine) Bond | ~1.45 Å | Longer than a typical aniline C-N bond (~1.39 Å), confirming sp³ hybridization of the -NH₃⁺ group. |
Standardized Experimental Protocols
Protocol A: Preparation of the Dihydrochloride Salt
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Dissolution: Dissolve 1.0 g of 2-ethyl-1-methyl-1H-benzimidazol-5-amine (free base) in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Acidification: Slowly add 2.2 equivalents of anhydrous HCl (2.0 M solution in diethyl ether) dropwise at 0 °C.
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Causality: Using exactly 2.2 equivalents ensures complete protonation without introducing excess chloride that could co-crystallize as adventitious HCl solvates.
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Isolation: Stir for 30 minutes. The dihydrochloride salt will precipitate as a fine powder. Filter under vacuum, wash with cold diethyl ether (2 × 10 mL), and dry in a vacuum desiccator over P₂O₅ for 24 hours.
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Validation Checkpoint: Yield should be >90%. If the powder turns sticky, it has absorbed atmospheric moisture; return to the desiccator immediately.
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Protocol B: NMR Sample Preparation
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Solvent Preparation: Use ampouled, anhydrous DMSO-d₆ (99.9% D) to prevent water peak interference.
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Dissolution: Dissolve 15 mg of the dried salt in 0.6 mL of DMSO-d₆.
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Acquisition: Acquire the ¹H spectrum at 298 K using a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the broad exchangeable protons.
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Validation Checkpoint: If a sharp peak appears at 3.33 ppm integrating to >1 proton relative to the molecule, the salt is hydrated and requires further desiccation.
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Protocol C: Single-Crystal Growth via Vapor Diffusion
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Inner Vial: Dissolve 10 mg of the dihydrochloride salt in 0.5 mL of HPLC-grade Methanol. Place this solution in a 2 mL glass vial. Do not cap.
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Outer Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether (antisolvent).
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Diffusion: Cap the 20 mL vial tightly and leave undisturbed at 20 °C in a vibration-free environment for 3–5 days.
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Causality: Diethyl ether vapor slowly diffuses into the methanol, gradually lowering the dielectric constant of the solvent mixture and inducing controlled nucleation.
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Validation Checkpoint: Crystals should appear as well-defined prisms or blocks. Needles indicate the diffusion rate was too fast; if this occurs, lower the temperature to 4 °C and repeat.
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References
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A Novel Class of Orally Active Non-Peptide Bradykinin B2 Receptor Antagonists. 3. Discovering Bioisosteres of the Imidazo[1,2-a]pyridine Moiety. Journal of Medicinal Chemistry. [Link]
